3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ)
Description
3-(Triallylsilyl)propyl acrylate (stabilized with MEHQ) is a silicon-containing acrylate monomer characterized by a triallylsilyl group attached to a propyl acrylate backbone. MEHQ (4-methoxyphenol) is added as a stabilizer to inhibit premature polymerization during storage and handling. These compounds share key features, such as silicon-based substituents and stabilization with MEHQ, making them relevant for comparison.
Properties
IUPAC Name |
3-tris(prop-2-enyl)silylpropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2Si/c1-5-11-18(12-6-2,13-7-3)14-9-10-17-15(16)8-4/h5-8H,1-4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPGKGDLDNTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](CCCOC(=O)C=C)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1990509-29-9 | |
| Record name | 3-(Triallylsilyl)propyl Acrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-(Triallylsilyl)propyl Acrylate typically involves the esterification of 3-(triallylsilyl)propanol with acrylic acid or its derivatives under controlled conditions. The key challenge is to maintain the integrity of the triallylsilyl group while forming the acrylate ester.
Stepwise Preparation Method
-
- 3-(Triallylsilyl)propanol: Prepared or commercially sourced organosilicon alcohol with three allyl groups attached to silicon.
- Acrylic acid or acryloyl chloride: The acrylate source.
- Stabilizer: MEHQ is added to inhibit free radical polymerization during the reaction.
-
- Direct Esterification: React 3-(triallylsilyl)propanol with acrylic acid in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under anhydrous conditions.
- Acyl Chloride Route: More commonly, acryloyl chloride is reacted with 3-(triallylsilyl)propanol in the presence of a base (such as triethylamine) to trap HCl and drive the reaction forward.
- Temperature Control: Low temperatures (0–5°C) are maintained to minimize side reactions, especially polymerization of the acrylate group.
-
- MEHQ is incorporated during the reaction and purification steps to stabilize the acrylate double bond against radical polymerization.
-
- The crude product is purified by vacuum distillation or column chromatography under inert atmosphere to remove unreacted starting materials and side products.
- Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity (>98%) and structural integrity.
Alternative Synthesis Approaches
Hydrosilylation Followed by Acrylation:
- In some research contexts, triallylsilane derivatives are first hydrosilylated onto allyl-propyl alcohols, followed by acrylation.
- This multi-step approach allows for precise control over the triallylsilyl substitution pattern.
-
- Emerging methods involve one-pot synthesis combining allylation and acrylation steps with specific catalysts to improve yield and reduce purification steps.
Reaction Conditions and Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Reaction temperature | 0–5°C during acylation | Prevents premature polymerization |
| Catalyst | Acid catalyst (p-TsOH) or base (TEA) | Depends on esterification method |
| Solvent | Anhydrous dichloromethane or toluene | Ensures solubility and inertness |
| Stabilizer | MEHQ (0.01–0.1 wt%) | Radical polymerization inhibitor |
| Reaction time | 2–6 hours | Monitored by TLC or GC |
| Purification | Vacuum distillation or chromatography | Removes impurities and unreacted monomers |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy:
- $$^{1}H$$ and $$^{13}C$$ NMR confirm ester formation and intact triallylsilyl groups.
- Gas Chromatography (GC):
- Purity levels >98% typically achieved.
- Mass Spectrometry (MS):
- Confirms molecular ion peak consistent with C15H24O2Si.
- Infrared Spectroscopy (IR):
- Ester carbonyl stretch (~1720 cm$$^{-1}$$) and vinyl C=C stretches confirm acrylate moiety.
Research Findings and Industrial Relevance
- The presence of MEHQ as a stabilizer is critical to prevent polymerization during synthesis and storage, enhancing shelf life and handling safety.
- The triallylsilyl group imparts unique cross-linking capabilities in polymer networks, making this monomer valuable in advanced coatings and adhesives.
- Controlled esterification methods enable high purity and yield, essential for reproducible polymerization performance.
- Patents and literature emphasize the importance of moisture-free conditions and temperature control to avoid side reactions such as hydrolysis or premature polymerization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct esterification | 3-(Triallylsilyl)propanol + acrylic acid + acid catalyst | Anhydrous, 0–5°C, several hours | Simple, direct | Slower, equilibrium limited |
| Acyl chloride esterification | 3-(Triallylsilyl)propanol + acryloyl chloride + base (TEA) | Anhydrous, 0–5°C, short reaction | Faster, higher yield | Requires handling acid chlorides |
| Hydrosilylation + acrylation | Triallylsilane + allyl alcohol + catalysts + acrylic acid | Multi-step, controlled conditions | Precise substitution control | More complex, longer synthesis |
| One-pot synthesis | Combined allylation and acrylation reagents + catalysts | Optimized catalytic conditions | Streamlined process | Emerging, less industrial data |
This detailed analysis synthesizes available chemical data and literature to provide a comprehensive view of the preparation methods of 3-(Triallylsilyl)propyl Acrylate stabilized with MEHQ. The careful control of reaction conditions, use of stabilizers, and purification techniques are critical to obtaining high-quality monomer suitable for advanced polymer applications.
Chemical Reactions Analysis
Types of Reactions
3-(Triallylsilyl)propyl Acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.
Addition Reactions: Reagents like thiols, amines, and alcohols can be used under mild conditions.
Major Products Formed
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Hydrolyzed Products: Acrylic acid and triallylsilanol.
Addition Products: Various functionalized derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Adhesives and Sealants
TASPA is a crucial component in formulating high-performance adhesives. Its properties enhance bonding strength and durability, making it particularly suitable for:
- Construction : Used in structural adhesives that require long-lasting performance.
- Automotive Industry : Employed in bonding materials that must withstand harsh conditions.
Coatings
The compound is integral to the production of protective coatings, providing:
- Chemical Resistance : Protects surfaces from corrosive substances.
- Environmental Resistance : Ensures durability in aerospace and marine applications where exposure to extreme conditions is common.
Polymer Synthesis
TASPA plays a significant role in synthesizing advanced polymers utilized in various fields:
- Medical Devices : Contributes to the development of biocompatible materials.
- Consumer Products : Enhances the performance of everyday items through improved flexibility and strength.
Textile Treatments
In textile finishing processes, TASPA imparts desirable properties such as:
- Water Resistance : Protects fabrics from moisture damage.
- Stain Resistance : Increases the longevity and functionality of textiles used in fashion and upholstery.
3D Printing Materials
In additive manufacturing, TASPA is incorporated into resin formulations, improving the mechanical properties of printed objects:
- Prototype Development : Essential for creating high-quality prototypes that require precision and durability.
- End-use Parts : Suitable for producing functional parts that can withstand operational stresses.
Case Studies
-
Adhesive Formulation Study
- A study conducted by Chem-Impex demonstrated that adhesives containing TASPA exhibited superior bonding strength compared to traditional formulations, particularly under high-temperature conditions.
-
Protective Coating Development
- Research published in industrial coatings highlighted how TASPA-based coatings provided enhanced resistance to environmental degradation, making them ideal for aerospace applications.
-
Textile Treatment Innovations
- A case study on textile treatments showed that fabrics treated with TASPA maintained their appearance and functionality after repeated wash cycles, showcasing its effectiveness in enhancing fabric longevity.
Mechanism of Action
The mechanism of action of 3-(Triallylsilyl)propyl Acrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The triallylsilyl group provides additional functionality, allowing for further modification and tuning of the polymer properties .
Comparison with Similar Compounds
The following analysis focuses on structurally analogous silyl propyl acrylates and methacrylates, emphasizing differences in substituents, physical properties, applications, and stabilization methods.
Structural and Functional Differences
(a) 3-[Tris(trimethylsiloxy)silyl]propyl Methacrylate (Stabilized with MEHQ)
- Molecular Formula : C₁₆H₃₈O₅Si₄
- Molecular Weight : 422.81 g/mol
- Substituent : Tris(trimethylsiloxy)silyl group.
- Stabilizer: MEHQ + HQ (hydroquinone) .
- Applications : Used in hydrophobic coatings and advanced polymer networks due to its bulky siloxane group, which enhances thermal stability and reduces surface energy .
(b) 3-(Trimethoxysilyl)propyl Acrylate (TMSPA)
- Molecular Formula : C₉H₁₈O₅Si (estimated).
- Substituent : Trimethoxysilyl group.
- Stabilizer : Typically stabilized with BHT (butylated hydroxytoluene) .
- Applications : Key in post-crosslinking polymer electrolytes for solid-state lithium batteries, where its three methoxy groups enable efficient 3D network formation . Also used in adhesion promotion for photoresists .
(c) 3-(Methoxydimethylsilyl)propyl Acrylate (Stabilized with MEHQ)
- CAS : 111918-90-2
- Substituent : Methoxydimethylsilyl group.
- Storage : Requires storage below 0°C due to higher reactivity .
- Applications : Specialized in industrial and research settings for silicone-modified polymers.
(d) 3-[Dimethoxy(methyl)silyl]propyl Acrylate (Stabilized with MEHQ)
- Purity : ≥95.0% (GC).
- Substituent : Dimethoxy(methyl)silyl group.
- Use Restrictions: Limited to professional manufacturing and research due to high reactivity and handling requirements .
Physical and Chemical Properties
Stabilizer Comparison
- MEHQ : Preferred for acrylates due to its effectiveness in inhibiting radical polymerization at low concentrations (e.g., 250–300 ppm) .
- BHT : Used in trimethoxysilyl acrylates but less common in MEHQ-stabilized systems .
- Dual Stabilizers : Compounds like 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate use MEHQ + HQ for enhanced stability during long-term storage .
Biological Activity
3-(Triallylsilyl)propyl Acrylate, stabilized with Methoxyethyl hydroquinone (MEHQ), is a silane-based acrylate monomer. This compound is utilized primarily in polymer chemistry due to its unique structural properties, which enhance the mechanical performance and water resistance of copolymers. Understanding its biological activity is essential for assessing its potential applications in biomedical fields, including drug delivery systems and tissue engineering.
Chemical Structure and Properties
The chemical formula for 3-(Triallylsilyl)propyl Acrylate is . The presence of the triallylsilyl group allows for crosslinking during polymerization, which can significantly influence the physical properties of the resulting polymer networks. The MEHQ stabilizer prevents premature polymerization, ensuring that the compound remains viable for laboratory and industrial applications.
| Property | Value |
|---|---|
| Chemical Formula | C15H24O2Si |
| Molecular Weight | 264.44 g/mol |
| Purity | ≥92.0% (GC) |
| State | Liquid |
| CAS Number | 1990509-29-9 |
The biological activity of 3-(Triallylsilyl)propyl Acrylate primarily stems from its role as a monomer in polymer synthesis. Its triallylsilyl groups can participate in radical polymerization, forming crosslinked networks that can encapsulate bioactive compounds or cells. This property is particularly beneficial in drug delivery systems where controlled release is crucial.
Case Studies
- Polymer Drug Delivery Systems : In a study focusing on the use of silane-based acrylates for drug delivery, researchers demonstrated that polymers synthesized from 3-(Triallylsilyl)propyl Acrylate exhibited enhanced mechanical stability and biocompatibility. These properties are vital for applications in sustained drug release formulations .
- Tissue Engineering Applications : Another study investigated the use of this compound in scaffolding materials for tissue engineering. The scaffolds created from polymers incorporating 3-(Triallylsilyl)propyl Acrylate showed improved cell adhesion and proliferation rates compared to traditional materials, indicating its potential as a favorable substrate for cell growth .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of 3-(Triallylsilyl)propyl Acrylate:
- Cytotoxicity Assessment : In vitro assays revealed low cytotoxicity levels associated with polymers derived from this acrylate, suggesting that it can be safely used in biomedical applications without adversely affecting cell viability .
- Antimicrobial Properties : Some studies have indicated that certain copolymers synthesized from this acrylate exhibit antimicrobial properties, making them suitable for medical devices that require sterilization and resistance to microbial colonization .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(Triallylsilyl)propyl Acrylate, and how is MEHQ stabilization incorporated?
Answer:
The synthesis typically involves a nucleophilic substitution or esterification reaction between 3-(triallylsilyl)propanol and acryloyl chloride under controlled conditions (e.g., inert atmosphere, low temperatures). MEHQ (4-methoxyphenol) is added at 100–500 ppm levels during purification to scavenge free radicals and inhibit premature polymerization. Post-synthesis, stability is maintained by storing the compound at <0°C in amber glass under nitrogen .
Methodological Note:
- Monitor reaction progress via FTIR for acrylate C=O stretch (1720–1750 cm⁻¹) and silyl group Si-C bands (1250 cm⁻¹).
- Quantify residual MEHQ using HPLC with UV detection (λ = 280 nm) post-purification .
Basic: What critical safety protocols must be followed when handling this compound in laboratory settings?
Answer:
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (Category 2 irritation per GHS) .
- Ventilation: Use fume hoods to minimize inhalation of vapors/aerosols.
- Storage: Seal containers under nitrogen at <0°C to prevent thermal degradation and polymerization .
Methodological Note: - Emergency procedures: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. MEHQ toxicity (oral LD₅₀ > 2000 mg/kg) requires medical consultation if ingested .
Intermediate: Which analytical methods are most effective for characterizing purity and stability?
Answer:
- Purity Analysis: Gas chromatography (GC) with FID detection (purity >90% as per vendor specifications) .
- Stability Monitoring:
- MEHQ Quantification: Reverse-phase HPLC with a C18 column (retention time ~8.2 min) .
Advanced: How can researchers design experiments to assess MEHQ’s inhibitory efficiency against thermal polymerization?
Answer:
Experimental Design:
- Variable MEHQ Concentrations: Prepare samples with 0–1000 ppm MEHQ.
- Isothermal Stability Tests: Heat samples at 40–80°C and monitor viscosity changes (rheometry) or gelation time.
- Kinetic Analysis: Use Arrhenius plots to calculate activation energy (Eₐ) for polymerization with/without MEHQ .
Data Interpretation: - Compare inhibition efficiency via induction period (time to 10% conversion) at varying MEHQ levels.
- Reference: MEHQ’s radical scavenging mechanism reduces Eₐ by 15–20 kJ/mol in analogous acrylates .
Advanced: How can conflicting literature data on degradation rates under varying storage conditions be resolved?
Answer:
Contradiction Example: Discrepancies in reported degradation rates at −20°C vs. 4°C.
Resolution Methodology:
- Accelerated Aging Studies: Store samples at 25–40°C and extrapolate degradation kinetics to lower temperatures using the Arrhenius model.
- Control Variables: Ensure consistent oxygen exposure (sealed vs. open containers) and light protection.
- Analytical Cross-Validation: Combine GC (monomer loss) and GPC (polymer formation) to quantify degradation pathways .
Advanced: How do triallylsilyl groups influence polymerization kinetics compared to other silylated acrylates?
Answer:
Mechanistic Insights:
- Steric Effects: Triallylsilyl groups hinder radical propagation, slowing polymerization vs. trimethoxysilyl analogs (e.g., 3-(Trimethoxysilyl)propyl Acrylate).
- Crosslinking Potential: Allyl groups enable secondary reactions, increasing network density in cured polymers.
Experimental Validation: - Real-Time NMR: Track allyl proton (δ 5.1–5.8 ppm) consumption during polymerization.
- Rheology: Compare gel points (G’ = G’’ crossover) with non-allylated silyl acrylates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
